kadsuphilol A

Description

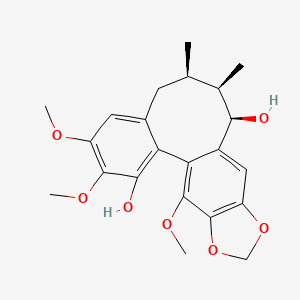

Kadsuphilol A is a dibenzocyclooctadiene lignan isolated from Kadsura coccinea, a plant traditionally used in Tujia ethnomedicine for its therapeutic properties . Structurally, it belongs to a class of lignans characterized by a bicyclic framework with two benzene rings fused to an eight-membered oxygenated ring. For example, this compound shares the dibenzocyclooctadiene skeleton common to lignans like kadsuphilol B, C, I, R, and T, which are distinguished by substituents at key positions (e.g., C-6, C-9) .

Properties

Molecular Formula |

C22H26O7 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(9R,10R,11R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-3,11-diol |

InChI |

InChI=1S/C22H26O7/c1-10-6-12-7-14(25-3)20(26-4)19(24)16(12)17-13(18(23)11(10)2)8-15-21(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1 |

InChI Key |

CWTKKMAJNZCARV-PJYBLOJUSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)O)OC)OC |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)O)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)O)OC)OC |

Synonyms |

binankadsurin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differentiation

The bioactivity of dibenzocyclooctadiene lignans is highly dependent on substituent groups. Below is a comparative analysis of kadsuphilol A and its analogs:

Key Structural Insights :

- Substituent Impact : The substitution of angeloyl (e.g., kadsuphilol T) vs. isobutyryl (e.g., kadsuphilol R) at C-9 significantly alters bioactivity. Angeloyl derivatives often exhibit stronger cytotoxicity, while isobutyryl analogs show enhanced binding in anti-inflammatory targets .

- Skeleton Modifications: Kadsuphilol C’s spirobenzofuranoid skeleton enhances radical scavenging, likely due to increased electron delocalization .

Bioactivity Comparison

Hepatoprotective Activity

Kadsuphilol I demonstrated notable hepatoprotective effects against acetaminophen (APAP)-induced toxicity in HepG2 cells, with a cell survival rate of 54.0 ± 2.2% at 10 μM, outperforming the positive control bicyclol (52.1 ± 1.3%) .

Cytotoxicity

Kadsuphilol T and B exhibited moderate cytotoxicity against HL-60 leukemia cells (IC₅₀ ~14–20 μM) . The presence of angeloyl groups in these compounds correlates with pro-apoptotic effects, a trend observed in other dibenzocyclooctadiene lignans .

Antioxidant Activity

Kadsuphilol C showed 70% inhibition in DPPH radical scavenging at 100 μM, comparable to vitamin C (82.3% at 1 mg/mL) . This activity is attributed to its spirocyclic structure, which stabilizes free radicals more effectively than non-spiro analogs.

Q & A

Q. What methodologies are recommended for isolating Kadsuphilol A from plant sources like Kadsura philippinensis?

Isolation typically involves column chromatography and reversed-phase HPLC, as demonstrated in studies of Kadsura philippinensis aerial parts . Solvent selection (e.g., methanol or ethanol for extraction) and gradient elution protocols are critical for purity. Researchers should validate yields using spectroscopic techniques (e.g., NMR, MS) and cross-reference with existing phytochemical databases to confirm compound identity .

Q. How can researchers structurally characterize this compound, and what analytical tools are essential?

Structural elucidation relies on spectroscopic methods:

- NMR (1D and 2D) to determine stereochemistry and substituent positions.

- X-ray crystallography for resolving complex spirobenzofuranoid skeletons, as seen in Kadsuphilol M .

- CD spectra to confirm absolute configuration. Cross-validation with literature data (e.g., schizandrin derivatives) ensures accuracy .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

In vitro assays include:

- DPPH radical scavenging to assess antioxidant potential.

- Anti-HIV-1 activity screening using therapeutic index (TI) values, with TI ≥ 7 indicating moderate efficacy . Researchers must standardize cell lines (e.g., MT-4 cells for HIV) and include positive controls (e.g., azidothymidine) for validity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound and related lignans be reconciled?

Contradictions often arise from variations in:

- Sample purity (e.g., co-eluting compounds in HPLC affecting results).

- Assay conditions (e.g., DPPH concentration, incubation time). Mitigation involves repeating experiments with rigorously purified samples and meta-analyses of published data . For instance, Kadsuphilol M’s spirobenzofuranoid structure may exhibit unique reactivity compared to simpler lignans, necessitating structure-activity relationship (SAR) studies .

Q. What experimental designs are optimal for investigating this compound’s mechanism of action in anti-inflammatory pathways?

Use a multi-omics approach :

- Transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated macrophages.

- Molecular docking to predict interactions with targets like COX-2 or NF-κB. Validate hypotheses via knockout models (e.g., CRISPR-Cas9) and measure cytokine levels (e.g., IL-6, TNF-α) using ELISA .

Q. How can synthetic routes for this compound be developed to enable structure modification?

Key steps include:

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document extraction protocols (solvent ratios, temperature) in supplemental materials.

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Use standardized bioassay reporting guidelines (e.g., MIAME for microarray data) .

Methodological Guidance

Q. How should researchers formulate hypotheses about this compound’s ecological roles in its native plant species?

Apply the PICO framework :

- Population : Kadsura philippinensis in its habitat.

- Intervention : this compound production under stress (e.g., pathogen exposure).

- Comparison : Lignan profiles in stressed vs. unstressed plants.

- Outcome : Quantify lignan variation via metabolomics (LC-MS/MS) .

Q. What ethical and logistical considerations apply when collecting plant samples for this compound research?

Q. How can computational tools enhance the study of this compound’s pharmacokinetics?

Use QSAR models to predict ADME properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.